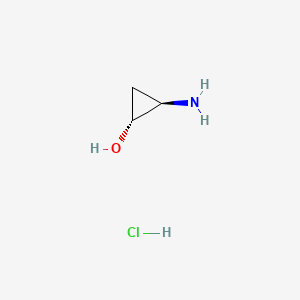
rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride: is a chemical compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a hydroxyl group on the cyclopropane ring makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary amine.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms involving cyclopropane rings.
Biology: The compound can be used to investigate the biological activity of cyclopropane-containing molecules.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride
Uniqueness: rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclopropane ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
2491695-64-6 |
|---|---|
Molekularformel |
C3H8ClNO |
Molekulargewicht |
109.55 g/mol |
IUPAC-Name |
(1R,2R)-2-aminocyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c4-2-1-3(2)5;/h2-3,5H,1,4H2;1H/t2-,3-;/m1./s1 |
InChI-Schlüssel |
VTXMFGQKJXEBNY-SWLXLVAMSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1O)N.Cl |
Kanonische SMILES |
C1C(C1O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine dihydrochloride](/img/structure/B13455795.png)
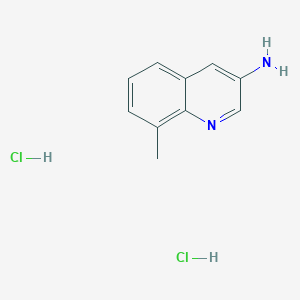
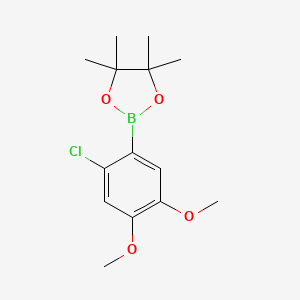
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
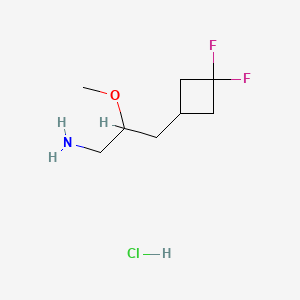
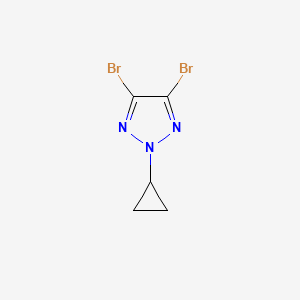
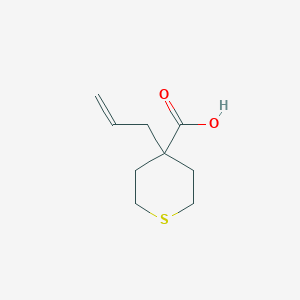
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)
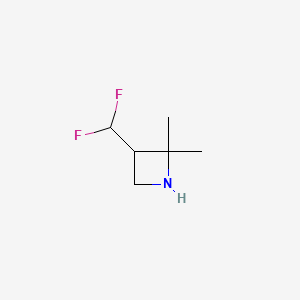
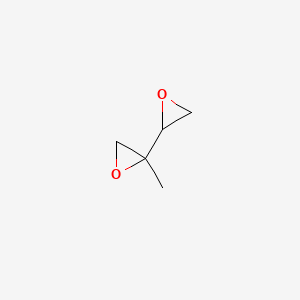
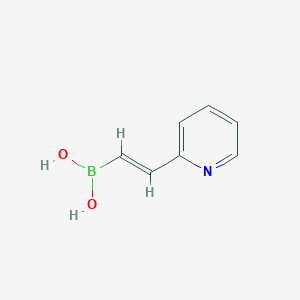
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)

